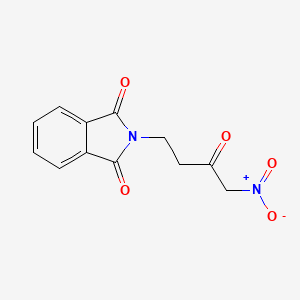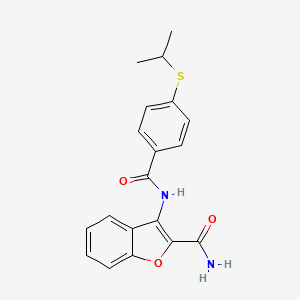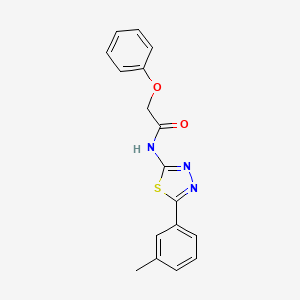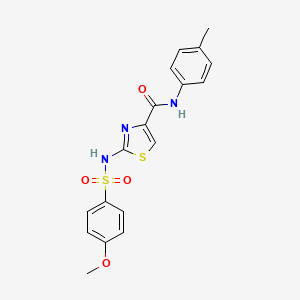
2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C18H17N3O4S2 and a molecular weight of 403.471. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this exact compound. However, similar compounds, such as 1,2,3-triazole derivatives, have been synthesized from available starting materials using convenient synthetic procedures2. A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides3.Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information, such as X-ray crystallography or NMR data, which I couldn’t find in the available resources.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the resources I found. However, similar compounds have shown inhibitory activity against a wide range of human cancerous cell lines4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Sulfonamides in Therapeutic Development
Sulfonamides represent a cornerstone in drug development, featuring prominently in treatments for various conditions due to their wide range of biological activities. For instance, sulfonamide-containing drugs have been explored for their potential as carbonic anhydrase inhibitors (CAIs), offering therapeutic avenues in glaucoma management through intraocular pressure reduction (Carta, Scozzafava, & Supuran, 2012). Their structural motif is recognized for its versatility, forming the basis for developing novel drugs targeting various diseases, including tumors and microbial infections. The ongoing patent and literature review from 2008 to 2012 underscores the significance of sulfonamides in contributing to the pharmacopeia, highlighting the exploration of novel sulfonamide CAIs for antiglaucoma applications and as antitumor agents, indicating a broad spectrum of potential therapeutic uses.
Thiazole Derivatives in Drug Discovery
Thiazole, a core structure in "2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide," is another critical scaffold in medicinal chemistry, known for its incorporation into compounds with diverse pharmacological properties. Thiazole derivatives have been investigated for their potential in treating a wide range of conditions, from antimicrobial to anti-inflammatory and anticancer activities. The structural diversity and versatility of thiazole-based compounds underline their importance in drug discovery and development processes, offering multiple avenues for therapeutic intervention. The exploration of thiazole derivatives extends into areas such as optoelectronic materials, demonstrating the scaffold's utility beyond pharmaceuticals into advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions of research on this compound could involve further exploration of its potential anticancer properties, as well as a more detailed investigation of its synthesis, physical and chemical properties, and safety profile.
Please note that this information is based on limited resources and might not be fully accurate or complete. For a comprehensive analysis, please consult with a professional chemist or a relevant expert.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-3-5-13(6-4-12)19-17(22)16-11-26-18(20-16)21-27(23,24)15-9-7-14(25-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMOFLWEXWNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)
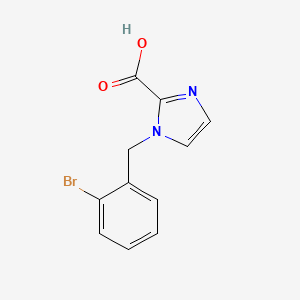
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
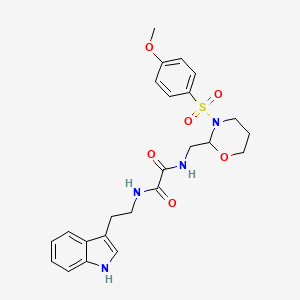
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2710806.png)
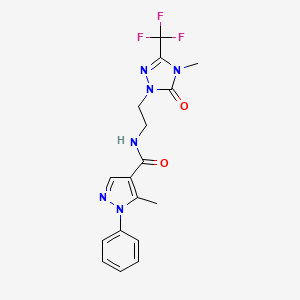
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)
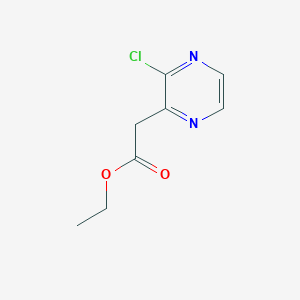
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid](/img/structure/B2710813.png)
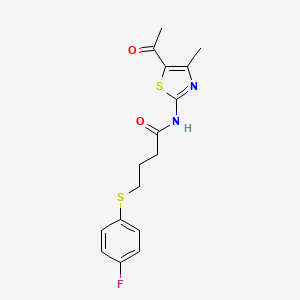
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)
